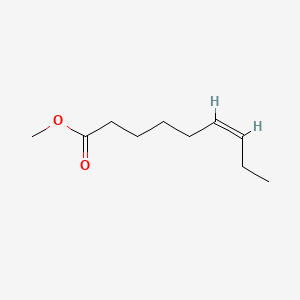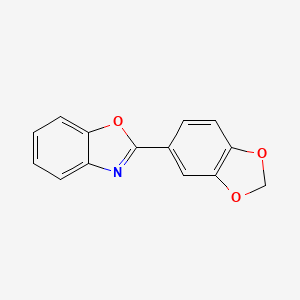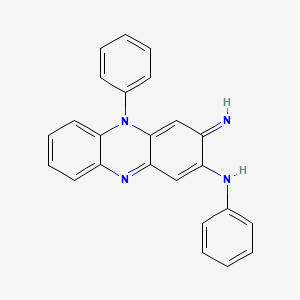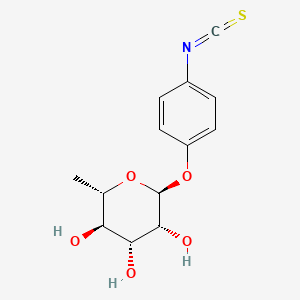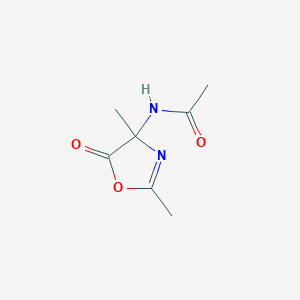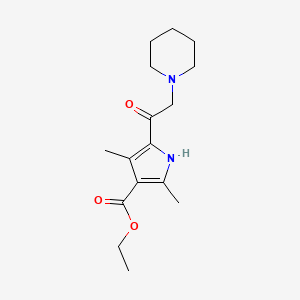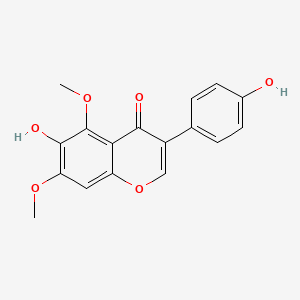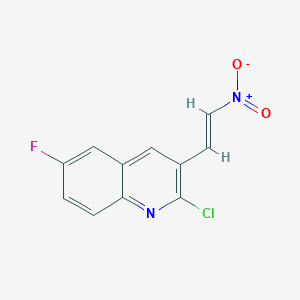![molecular formula C7H11NO3S B13817257 2-Oxobicyclo[2.2.1]heptane-1-sulfonamide](/img/structure/B13817257.png)
2-Oxobicyclo[2.2.1]heptane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxobicyclo[2.2.1]heptane-1-sulfonamide is a bicyclic compound with a unique structure that includes a sulfonamide group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows for diverse chemical reactions and interactions, making it a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxobicyclo[2.2.1]heptane-1-sulfonamide typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. This reaction involves the cycloaddition of a diene and a dienophile to form the bicyclic core. The sulfonamide group is then introduced through subsequent reactions, often involving sulfonyl chlorides and amines under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxobicyclo[2.2.1]heptane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity.
Substitution: Nucleophilic and electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
2-Oxobicyclo[2.2.1]heptane-1-sulfonamide has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it useful in studying enzyme inhibition and protein binding.
Industry: Its unique structure and reactivity make it valuable in developing new materials and catalysts
Mecanismo De Acción
The mechanism of action of 2-Oxobicyclo[2.2.1]heptane-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and ionic interactions with active sites, inhibiting enzyme activity or altering receptor function. These interactions can modulate various biochemical pathways, making the compound a potential therapeutic agent .
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A related compound with an oxygen bridge, used in similar applications.
2-Azabicyclo[2.2.1]heptane: Contains a nitrogen atom, offering different reactivity and applications.
Cantharidin: A natural product with a similar bicyclic structure, known for its biological activity
Uniqueness
2-Oxobicyclo[2.2.1]heptane-1-sulfonamide stands out due to its sulfonamide group, which imparts unique chemical and biological properties. This group enhances its ability to interact with biological molecules, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C7H11NO3S |
|---|---|
Peso molecular |
189.23 g/mol |
Nombre IUPAC |
2-oxobicyclo[2.2.1]heptane-1-sulfonamide |
InChI |
InChI=1S/C7H11NO3S/c8-12(10,11)7-2-1-5(4-7)3-6(7)9/h5H,1-4H2,(H2,8,10,11) |
Clave InChI |
XSUYQBXTTMNNGR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC1CC2=O)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2H,6H-[1,3]Dioxolo[4,5-f]benzimidazole](/img/structure/B13817202.png)
